molecular formula C17H13ClF3N3OS B3467486 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide

Cat. No.: B3467486
M. Wt: 399.8 g/mol
InChI Key: WWVYZIXSOIBRKD-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide is a complex organic compound characterized by the presence of multiple functional groups, including a chloro, trifluoromethyl, cyano, and sulfanylacetamide group

Preparation Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of Functional Groups: The chloro and trifluoromethyl groups are introduced through halogenation and trifluoromethylation reactions, respectively.

    Formation of the Sulfanylacetamide Group: This involves the reaction of a suitable thiol with an acetamide derivative under controlled conditions.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine or the sulfanyl group to a thiol.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide can be compared with other similar compounds, such as:

    N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-cyano-4,6-dimethylpyridin-2-yl)acetamide: Lacks the sulfanyl group, which may affect its chemical reactivity and biological activity.

    N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylpropionamide: Contains a propionamide group instead of an acetamide group, which may influence its physical and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N3OS/c1-9-5-10(2)23-16(12(9)7-22)26-8-15(25)24-14-6-11(17(19,20)21)3-4-13(14)18/h3-6H,8H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVYZIXSOIBRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide
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N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide
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N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide
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N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide
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N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide
Reactant of Route 6
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide

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